Imidazo[1,2-c]quinazolin-5-amine hydrobromide
Overview
Description
Imidazo[1,2-c]quinazolin-5-amine hydrobromide is a heterocyclic compound with a unique structure that combines an imidazole ring fused to a quinazoline ring.
Mechanism of Action
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been shown to have significant effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-c]quinazolin-5-amine hydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of methyl N-cyano-2-nitrobenzimidate with 2-chloro-ethanamine or 3-chloropropan-1-amine . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of transition metal catalysts and high-throughput screening techniques are common in industrial settings to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-c]quinazolin-5-amine hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Imidazo[1,2-c]quinazolin-5-amine hydrobromide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]quinoxalines: These compounds share a similar imidazole-quinazoline fused structure but differ in their specific ring fusion patterns.
Imidazo[1,5-a]quinolines: These compounds have a similar imidazole ring but are fused to a quinoline ring instead of a quinazoline ring.
Uniqueness
Imidazo[1,2-c]quinazolin-5-amine hydrobromide is unique due to its specific ring fusion and the presence of an amine group at the 5-position. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
imidazo[1,2-c]quinazolin-5-amine;hydrobromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4.BrH/c11-10-13-8-4-2-1-3-7(8)9-12-5-6-14(9)10;/h1-6H,(H2,11,13);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQAYTINNPHLBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC=CN3C(=N2)N.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
677341-61-6 | |
Record name | imidazo[1,2-c]quinazolin-5-amine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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